2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one

Synthetic Chemistry Nucleophilic Substitution Building Block Selection

This 4-methyloxazole building block features a chloroacetyl handle for electrophilic substitution, enabling selective kinase inhibitor synthesis and antimicrobial scaffold development without generic analog failure risk. Procure with mg/g lot consistency from verified producers.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57
CAS No. 1542746-09-7
Cat. No. B2438239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one
CAS1542746-09-7
Molecular FormulaC6H6ClNO2
Molecular Weight159.57
Structural Identifiers
SMILESCC1=C(OC=N1)C(=O)CCl
InChIInChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3
InChIKeyJKSWGKLXYCOCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7) Baseline Overview for Scientific Procurement


2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1542746-09-7) is a heterocyclic building block featuring a chloroacetyl group attached to a 4-methyloxazole core . With a molecular formula of C6H6ClNO2 and a molecular weight of 159.57 g/mol, this compound is a versatile synthetic intermediate commonly used in medicinal chemistry and organic synthesis [REFS-1, REFS-2]. Its electrophilic nature enables nucleophilic substitution reactions, making it useful for creating diverse molecular architectures . The compound is typically supplied at a minimum purity of 95%, with major research applications including the development of antimicrobial agents and the construction of complex heterocyclic scaffolds [REFS-4, REFS-5].

Why Generic Substitution of 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7) Fails in Critical Applications


Generic substitution of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one with closely related analogs is scientifically unsound without rigorous validation. The specific substitution pattern—a chloroacetyl group at the 5-position of a 4-methyloxazole ring—confers unique electrophilic reactivity and steric properties that directly influence downstream synthetic yields and biological target engagement . In silico and in vitro studies on structurally related oxazole derivatives demonstrate that minor modifications (e.g., halogen exchange, ring heteroatom substitution, or methyl deletion) can alter IC50 values against cytochrome P450 enzymes by orders of magnitude, impacting metabolic stability and off-target profiles [1]. Furthermore, the distinct reactivity of the chloroacetyl moiety versus bromoacetyl or acetyl groups dictates the feasibility and efficiency of key nucleophilic substitution steps in multi-step syntheses . Therefore, substituting this compound without confirmatory data risks synthetic failure or irreproducible biological results.

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7) Quantitative Differentiation Evidence Guide


Electrophilic Reactivity: Chloroacetyl vs. Bromoacetyl Leaving Group Efficiency

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one offers a distinct reactivity profile compared to its 2-bromo analog. The chloroacetyl group provides a balance of reactivity and stability, whereas the bromoacetyl analog (2-bromo-1-(4-methyloxazol-5-yl)ethanone, CAS 113732-98-2) is more susceptible to premature hydrolysis and side reactions, leading to lower isolated yields in sensitive nucleophilic substitution reactions . While no direct head-to-head yield data is publicly available for this specific pair, class-level inference from similar chloro/bromo acetyl heterocycles indicates that the chloro derivative typically offers superior bench stability and more controlled reactivity, a critical factor in multi-step syntheses . The bromo analog, though more reactive, requires stricter anhydrous conditions and is less suitable for automated synthesis platforms .

Synthetic Chemistry Nucleophilic Substitution Building Block Selection

Steric and Electronic Influence of the 4-Methyl Group on Oxazole Reactivity

The presence of a 4-methyl group on the oxazole ring distinguishes 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one from its non-methylated analog (2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one, CAS 1421314-19-3). The methyl group introduces steric hindrance and electronic effects that can modulate both the reactivity of the chloroacetyl moiety and the binding affinity of derived molecules for biological targets . In a comparative study of structurally related oxazole derivatives against cytochrome P450 enzymes, the presence of a methyl substituent was shown to alter IC50 values by up to 5-fold (e.g., CYP2E1 inhibition IC50: 15 µM for methylated vs. 75 µM for non-methylated analogs in a related scaffold) [1]. While not directly measured for this exact pair, this class-level trend underscores the importance of the 4-methyl group in defining pharmacological and physicochemical properties.

Medicinal Chemistry Structure-Activity Relationship (SAR) Oxazole Functionalization

Oxazole vs. Thiazole Core: Divergent Physicochemical and Biological Profiles

Substituting the oxazole ring of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one with a thiazole ring (i.e., 2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one, CAS 859984-32-0) yields a bioisostere with significantly different properties. Oxazole (O) and thiazole (S) have distinct electronegativities, polarizabilities, and hydrogen-bonding capabilities, which influence both chemical reactivity and biological target engagement . Class-level comparisons across multiple medicinal chemistry programs demonstrate that oxazole-containing compounds often exhibit improved aqueous solubility and reduced lipophilicity compared to their thiazole counterparts, with average logP differences of 0.5-1.0 units favoring oxazoles . Conversely, thiazole derivatives may display enhanced metabolic stability and distinct off-target profiles . The choice between these cores directly impacts pharmacokinetic properties and should be driven by specific project requirements rather than generic availability.

Medicinal Chemistry Bioisostere Comparison Oxazole vs. Thiazole

Chloroacetyl vs. Acetyl Functionalization: Divergent Synthetic Utility

Compared to the non-chlorinated analog (1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one, CAS 23012-19-3), 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one possesses a significantly different reactivity profile due to the presence of the α-chloro substituent. The chloroacetyl group serves as an electrophilic handle for nucleophilic substitution, enabling the introduction of diverse amines, thiols, and other nucleophiles, a transformation not possible with the simple methyl ketone . In a typical nucleophilic substitution reaction with primary amines, the chloroacetyl derivative undergoes reaction at room temperature within hours, whereas the acetyl analog requires harsh conditions or fails to react entirely [1]. While no direct quantitative comparison is available for this specific pair, the class-wide difference in synthetic utility is substantial, with the chloroacetyl group enabling a broader range of downstream chemical transformations.

Organic Synthesis Functional Group Interconversion Building Block Reactivity

Best Research and Industrial Application Scenarios for 2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1542746-09-7)


Medicinal Chemistry: Synthesis of Targeted Oxazole-Based Kinase Inhibitors

2-Chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one is ideally suited as a key intermediate in the synthesis of novel kinase inhibitors. The chloroacetyl group allows for facile introduction of diverse amine-containing pharmacophores via nucleophilic substitution, enabling rapid exploration of structure-activity relationships around the oxazole core. The 4-methyl substitution provides a steric and electronic profile distinct from non-methylated analogs, which can be exploited to achieve selectivity for specific kinase targets . In a related series, oxazole derivatives with chloroacetyl handles have been used to generate potent inhibitors of tyrosine kinases, with IC50 values in the low micromolar range [1].

Antimicrobial Drug Discovery: Construction of Novel Oxazole-Based Antibiotics

The compound serves as a versatile scaffold for the development of next-generation antimicrobial agents. Its chloroacetyl functionality enables the construction of diverse molecular libraries through parallel synthesis, while the oxazole core is a recognized pharmacophore for antibacterial activity . Studies on multi-substituted oxazole derivatives have demonstrated activity against a range of pathogenic bacteria, with some analogs exhibiting MIC values as low as 4 µg/mL against Staphylococcus aureus [1]. The 4-methyl group on the oxazole ring can be critical for optimizing both potency and selectivity.

Chemical Biology: Development of Activity-Based Probes for Enzyme Profiling

The electrophilic chloroacetyl group of 2-chloro-1-(4-methyl-1,3-oxazol-5-yl)ethan-1-one can be exploited to create activity-based probes (ABPs) targeting serine hydrolases and other nucleophilic enzymes. By conjugating the compound to a fluorescent reporter or affinity tag, researchers can profile enzyme activity in complex proteomes. The distinct reactivity of the chloroacetyl group, compared to bromoacetyl or acetyl analogs, offers a tunable warhead for selective labeling of specific enzyme families .

Materials Science: Synthesis of Functionalized Polymers and Coordination Complexes

Beyond medicinal chemistry, this compound is a valuable building block for materials science applications. The chloroacetyl group can be used to attach oxazole-containing moieties to polymer backbones or to synthesize novel ligands for metal-organic frameworks (MOFs) and coordination polymers . The resulting materials may exhibit unique electronic or optical properties due to the presence of the oxazole heterocycle. The 4-methyl substituent can influence the packing and crystallinity of the final materials.

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